molecular formula C26H22BrNO3 B3306761 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 929429-08-3

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B3306761
CAS No.: 929429-08-3
M. Wt: 476.4 g/mol
InChI Key: SHJVFZQQPFQYLL-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic chromone derivative offered for research use as a building block in medicinal chemistry and as a scaffold for biological screening. This compound features a chromen-4-one core, a structure recognized as a privileged scaffold in anticancer drug discovery due to its ability to interact with diverse biological targets . The molecular structure incorporates a 4-tert-butylphenyl group, which enhances lipophilicity and can influence bioavailability, and a 4-bromobenzamide moiety, which provides a site for further chemical modifications via metal-catalyzed cross-coupling reactions. Chromone-based analogs have demonstrated significant anticancer activity in vitro against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7), with some derivatives exhibiting promising cytotoxicity . Furthermore, related N-(4-oxo-4H-chromen-7-yl) benzamides have shown notable antioxidant activity in various assays, such as DPPH radical, hydrogen peroxide, and nitric oxide (NO) scavenging methods . The potential mechanism of action for this class of compounds may involve the inhibition of key enzymatic targets. Molecular docking studies suggest that chromone derivatives can exhibit closer binding free energies to specific targets, such as the HERA protein for cytotoxic activity and Peroxiredoxins (3MNG) for antioxidant activity, compared to standard drugs, evidencing their dual potential . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJVFZQQPFQYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium perm

Biological Activity

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that belongs to the class of chromenyl derivatives. This compound exhibits significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C26H22BrN3O3C_{26}H_{22}BrN_{3}O_{3}, with a molecular weight of approximately 462.3 g/mol. The structural features include:

  • Bromine atom : Enhances the compound's reactivity.
  • Chromenyl moiety : Provides a rigid framework conducive to biological interactions.
  • Tert-butyl group : Increases lipophilicity, potentially improving membrane permeability.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that chromenyl derivatives possess anticancer properties by inhibiting the proliferation of cancer cells. The mechanism may involve:

  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.

2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties, which may be attributed to:

  • Inhibition of pro-inflammatory cytokines : Reducing levels of substances that promote inflammation.
  • Modulation of signaling pathways : Affecting pathways such as NF-kB and MAPK that are involved in inflammatory responses.

The biological activity of this compound is believed to be mediated through:

  • Interaction with enzymes and receptors : The bromine atom can engage in halogen bonding, while the chromenyl moiety can participate in π–π stacking interactions with biological macromolecules.

Case Studies

A selection of studies highlights the biological activity of similar compounds:

StudyCompoundFindings
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamideExhibited significant anticancer activity in vitro against breast cancer cell lines.
4-bromo-N-(tert-butyl)benzamideDemonstrated anti-inflammatory effects in animal models by reducing edema and cytokine levels.
2-bromo-N-(4-tert-butylphenyl)benzamideShowed antimicrobial properties against various bacterial strains, indicating potential for therapeutic applications.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromenyl moiety through cyclization reactions.
  • Introduction of the tert-butyl group via Friedel-Crafts alkylation.
  • Amidation to form the final benzamide structure.

This compound has applications in:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting cancer and inflammatory diseases.
  • Organic Synthesis : Serving as an intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The presence of bulky and electron-modifying groups significantly affects molecular conformation. For example:

  • 4-Bromo-N-(2-hydroxyphenyl)benzamide (): The central amide group adopts a near-planar geometry (r.m.s. deviation = 0.0026 Å), with dihedral angles of 73.97° (between the amide plane and hydroxy-substituted benzene) and 25.42° (amide plane vs. brominated benzene). This contrasts with 4-bromo-N-(di-n-propylcarbamothioyl)benzamide (), where the thiourea substituent introduces greater conformational flexibility.
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in benzamide derivatives are critical for crystal packing and solubility:

  • 4-Bromo-N-(2-hydroxyphenyl)benzamide (): Forms O–H⋯O and N–H⋯O hydrogen bonds, creating chains along the [010] direction. Weak C–H⋯O interactions further stabilize layered structures.
  • Sulfonyl-containing analogs (): Compounds like 4-[(4-bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide exhibit distinct packing due to sulfonyl group polarity, which may enhance intermolecular dipole interactions compared to chromenone-based systems.
  • Target Compound: The chromenone oxygen and amide groups could facilitate hydrogen bonding similar to , but steric effects from the tert-butyl group might reduce packing efficiency.
UV/VIS Spectral Properties

UV absorption maxima are influenced by conjugation and substituent electronic effects:

Compound λmax (nm) in CH3OH λmax (nm) in CH3CN log10εmax (CH3CN) Reference
4-[(4-Bromophenyl)sulfonyl]-benzamide (7a) 202.6, 252.0 198.0, 250.2 5.03, 4.77
4-Bromo-N-(2-hydroxyphenyl)benzamide Not reported Not reported Not reported
Target Compound (hypothetical) ~250–260 (estimated) ~250–260 (estimated) ~4.5–5.0 (estimated)

Key Observations :

  • Sulfonyl-substituted benzamides () show strong absorbance near 250–255 nm due to extended conjugation.
  • The target compound’s chromenone core may redshift absorption compared to simpler benzamides, analogous to anthraquinone derivatives.

Q & A

Q. Q1: What are the standard synthetic protocols for 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common route includes:

Chromenone Core Formation : Condensation of 4-tert-butylphenylacetophenone with substituted benzaldehydes under acidic conditions to generate the 4H-chromen-4-one scaffold .

Bromination : Electrophilic aromatic substitution at the 4-position of the benzamide moiety using N-bromosuccinimide (NBS) in dichloromethane .

Amide Coupling : Reaction of the brominated chromenone with 4-bromobenzoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF .
Validation : Intermediates are characterized via HPLC (>95% purity), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) identifies proton environments (e.g., tert-butyl singlet at δ 1.35 ppm, chromenone carbonyl at δ 174.2 ppm in ¹³C NMR) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 544.08 (calculated for C₂₆H₂₁BrNO₃) .
  • X-ray Crystallography : Single-crystal analysis validates spatial arrangement, with bond angles and torsion angles matching density functional theory (DFT) models .

Q. Q3: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization to quantify IC₅₀ values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays to assess metabolic liability .

Advanced Research Questions

Q. Q4: How can reaction yields be optimized during the bromination step?

Methodological Answer:

  • Catalytic Systems : Use Lewis acids like FeCl₃ (10 mol%) to enhance regioselectivity and reduce side products .
  • Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of NBS and reduce reaction time (2h vs. 6h) .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100°C, 150W) to achieve >85% yield .

Q. Q5: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Verify cell line authentication (STR profiling) and use uniform ATP concentrations in kinase assays .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to exclude degradation products (e.g., de-brominated analogs) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses in conflicting targets (e.g., COX-2 vs. HDACs) .

Q. Q6: What strategies are effective for elucidating structure-activity relationships (SAR) in chromenone derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzamide position .
  • 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with IC₅₀ values .
  • Fragment-Based Design : Replace the 4-bromo group with bioisosteres (e.g., -CF₃) and assess potency shifts .

Q. Q7: How can stability issues in aqueous solutions be mitigated during pharmacological studies?

Methodological Answer:

  • pH Adjustment : Stabilize the compound in phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .
  • Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life (>12 months at -20°C) .
  • Degradation Pathways : Monitor via LC-MS under oxidative (H₂O₂), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions .

Q. Q8: What advanced techniques are recommended for target identification in phenotypic screens?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by quantifying thermal stabilization in lysates .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins for pull-down/MS analysis .
  • CRISPR-Cas9 Knockout : Validate candidate targets (e.g., AKT1) in isogenic cell lines to confirm on-mechanism activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Reactant of Route 2
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4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

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